

Application Notes and Protocols for Atto 590 NHS Ester in STED Microscopy

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Compound of Interest

Compound Name: Atto 590 NHS ester

Cat. No.: B1515295

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Introduction

Atto 590 is a fluorescent dye belonging to the rhodamine family, characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2][3] Its N-hydroxysuccinimidyl (NHS) ester derivative is a widely used reagent for labeling proteins and other amine-containing molecules, making it a valuable tool for advanced microscopy techniques.[4] This document provides detailed application notes and protocols for the use of **Atto 590 NHS ester** in Stimulated Emission Depletion (STED) microscopy, a super-resolution technique that overcomes the diffraction limit of light microscopy.[1]

Atto 590 is particularly well-suited for STED microscopy due to its photostability and spectral properties. The dye is efficiently excited by lasers in the 575-610 nm range and its fluorescence is optimally depleted using a STED laser in the far-red spectrum, typically around 750-780 nm. This allows for high-resolution imaging with reduced phototoxicity in live-cell imaging.

Data Presentation

Photophysical and Chemical Properties of Atto 590

| Property | Value | Reference |
|--|---------------------------------------|-----------|
| Excitation Maximum (λ_{ex}) | 593 nm | |
| Emission Maximum (λ_{em}) | 622 nm | |
| Molar Extinction Coefficient (ϵ) | 120,000 $\text{cm}^{-1}\text{M}^{-1}$ | |
| Fluorescence Quantum Yield (Φ) | 0.80 | |
| Fluorescence Lifetime (τ) | 3.7 ns | |
| Molecular Weight | 788.24 g/mol | |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | |
| Reactivity | Primary amines | |

Recommended Laser Lines for STED Microscopy with Atto 590

| Laser Type | Wavelength | Purpose |
|------------------------|------------------|-------------------------------|
| Excitation Laser | 561 nm or 594 nm | Excitation of Atto 590 |
| Depletion (STED) Laser | 750 - 780 nm | Stimulated emission depletion |

Experimental Protocols

Protocol 1: Labeling of Antibodies with Atto 590 NHS Ester

This protocol describes the labeling of antibodies with **Atto 590 NHS ester**. The optimal degree of labeling (DOL) for most antibodies is between 2 and 10.

Materials:

- Antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS)

- **Atto 590 NHS ester**
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- 1 M Sodium bicarbonate buffer (pH 8.3-9.0)
- Gel filtration column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS), pH 7.4

Procedure:

- Antibody Preparation:
 - Dissolve the antibody in PBS. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS.
 - Adjust the pH of the antibody solution to 8.3-9.0 using the 1 M sodium bicarbonate buffer. A final concentration of 50-100 mM bicarbonate is recommended.
- Dye Preparation:
 - Immediately before use, dissolve the **Atto 590 NHS ester** in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.
- Labeling Reaction:
 - Add the dissolved **Atto 590 NHS ester** to the antibody solution while gently vortexing. The molar ratio of dye to antibody should be optimized for each specific antibody, with a starting point of a 5- to 15-fold molar excess of the dye.
 - Incubate the reaction for 1 hour at room temperature, protected from light. For some antibodies, incubation for up to 18 hours may be necessary.
- Purification of the Labeled Antibody:
 - Separate the labeled antibody from the unreacted dye using a gel filtration column pre-equilibrated with PBS.

- The first colored band to elute is the labeled antibody. Collect the fractions containing the labeled antibody.
- Determination of Degree of Labeling (DOL):
 - Measure the absorbance of the purified labeled antibody at 280 nm (A_{280}) and 593 nm (A_{593}).
 - Calculate the protein concentration: Protein concentration (M) = $[A_{280} - (A_{593} \times CF_{280})] / \epsilon_{protein}$ where CF_{280} is the correction factor for the dye's absorbance at 280 nm (0.43 for Atto 590) and $\epsilon_{protein}$ is the molar extinction coefficient of the antibody (e.g., 210,000 $M^{-1}cm^{-1}$ for IgG).
 - Calculate the dye concentration: Dye concentration (M) = A_{593} / ϵ_{593} where ϵ_{593} is the molar extinction coefficient of Atto 590 (120,000 $M^{-1}cm^{-1}$).
 - Calculate the DOL: DOL = Dye concentration / Protein concentration
- Storage:
 - Store the labeled antibody at 4°C for short-term storage or at -20°C in aliquots for long-term storage. Protect from light.

Protocol 2: Sample Preparation and STED Imaging

This protocol provides a general guideline for immunofluorescence staining and STED imaging of mammalian cells.

Materials:

- Cells grown on #1.5 glass coverslips (170 μ m thickness)
- Fixation buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% BSA in PBS)

- Primary antibody
- Atto 590-labeled secondary antibody
- Mounting medium with a refractive index matching the immersion oil (e.g., Mowiol with DABCO or ProLong Diamond)

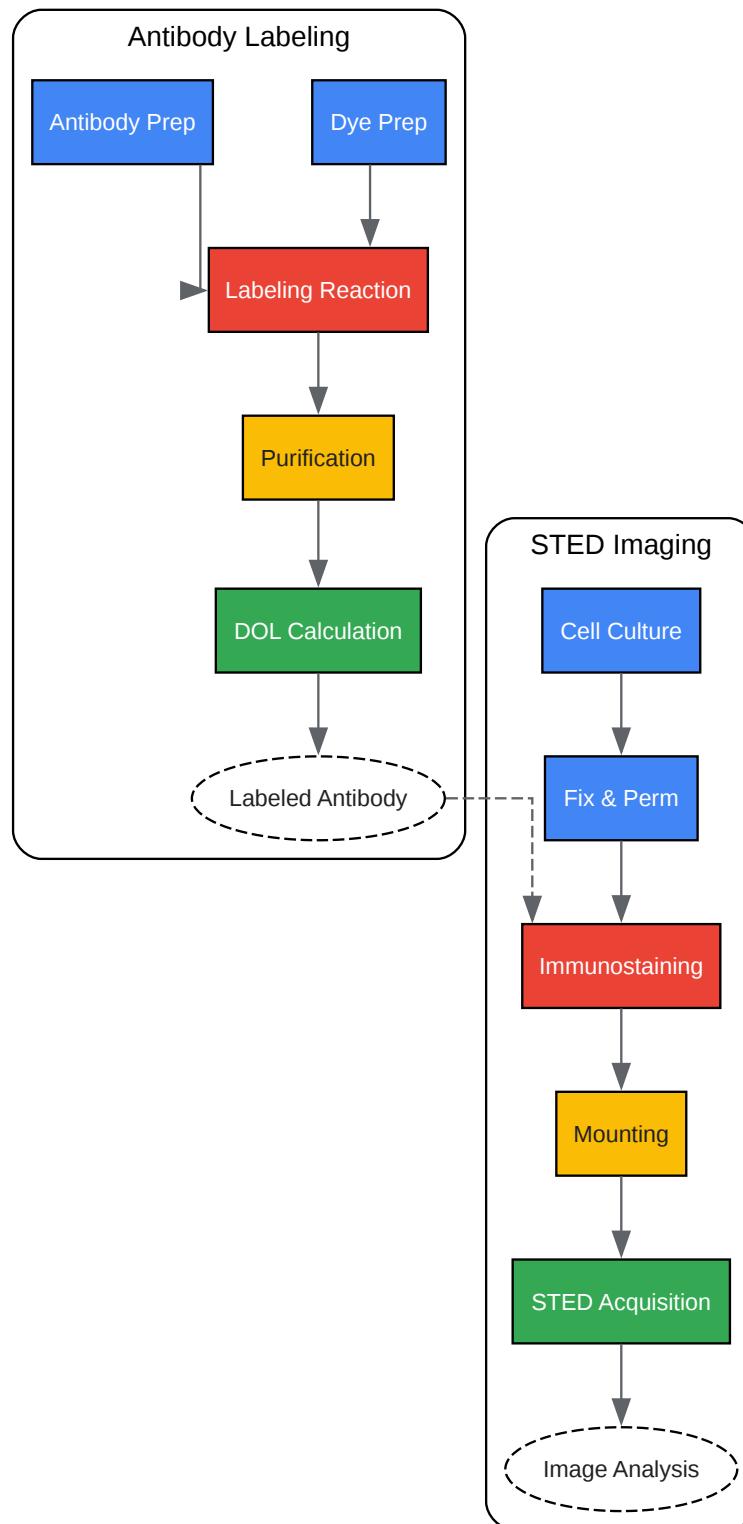
Procedure:

- Cell Fixation and Permeabilization:
 - Fix cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
 - Wash cells three times with PBS.
 - Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
 - Wash cells three times with PBS.
- Immunostaining:
 - Block non-specific binding by incubating the cells in blocking buffer for 1 hour at room temperature.
 - Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
 - Wash cells three times with PBS.
 - Incubate with the Atto 590-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
 - Wash cells three times with PBS.
- Mounting:
 - Mount the coverslip onto a glass slide using a suitable mounting medium.

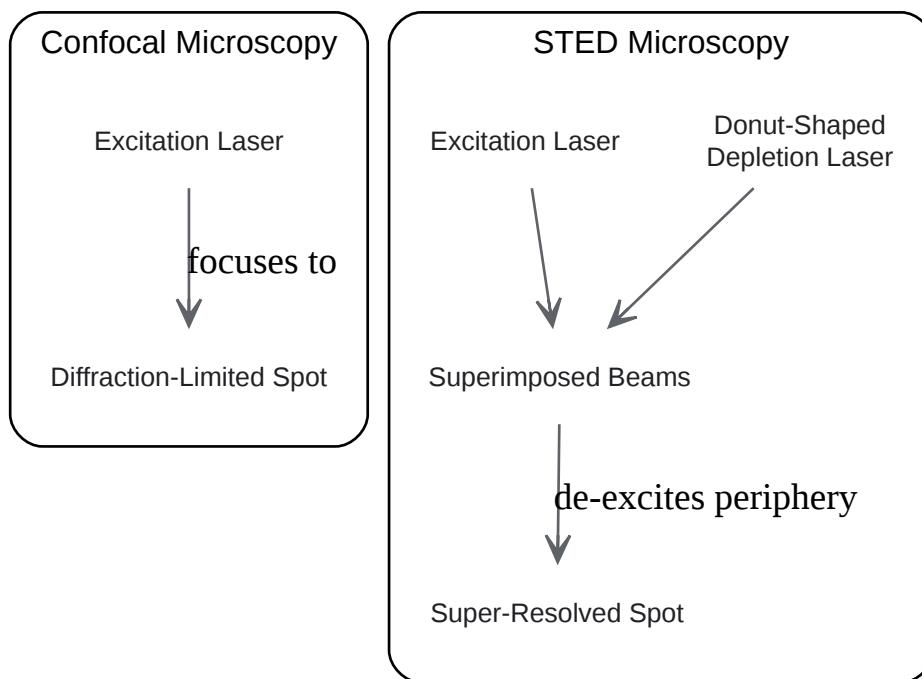
- Allow the mounting medium to cure completely before imaging.
- STED Microscopy:
 - Use a STED microscope equipped with appropriate lasers for Atto 590 (e.g., 561 nm or 594 nm excitation and ~775 nm depletion).
 - First, locate the region of interest using conventional confocal microscopy to minimize photobleaching.
 - Switch to STED mode and adjust the depletion laser power to achieve the desired resolution. Start with a low depletion power and gradually increase it to find the optimal balance between resolution enhancement and photobleaching.
 - Acquire images with a pixel size appropriate for the expected resolution (e.g., 20-30 nm).
 - Use time-gated detection if available to further improve resolution and reduce background.

Mandatory Visualizations

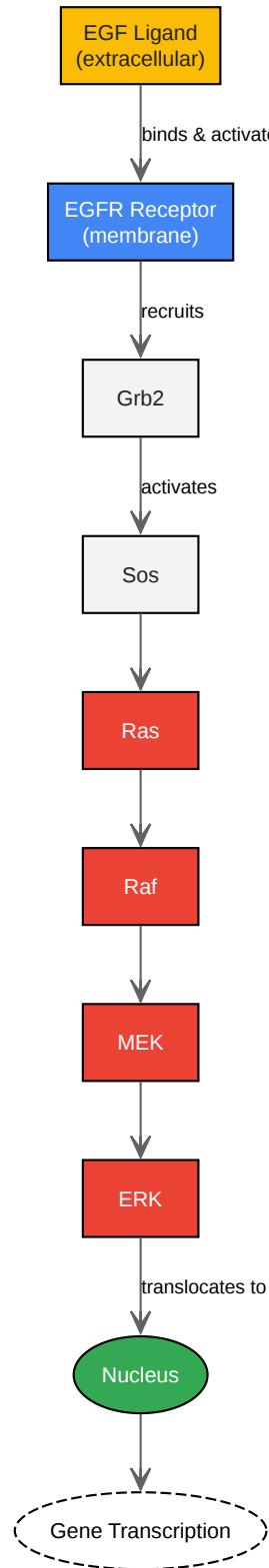
Experimental Workflow for STED Microscopy



Principle of STED Microscopy



EGFR Signaling Pathway for STED Imaging

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